![molecular formula C16H25NO3S B2657028 [1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-{[(oxan-2-yl)methyl]sulfanyl}acetate CAS No. 1280953-73-2](/img/structure/B2657028.png)
[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-{[(oxan-2-yl)methyl]sulfanyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanol is a related compound with a molecular weight of 139.2 . It is a liquid at room temperature .
Synthesis Analysis
While specific synthesis information for your compound is not available, a related compound, methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate, can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .Chemical Reactions Analysis
For the compound 1-(prop-2-yn-1-yl)pyrrolidine, it has been noted that it can be used in Sonogashira cross-coupling reactions .Physical and Chemical Properties Analysis
The compound [1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanol has a molecular weight of 139.2 . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Pyrrolidinyl Sulfanyl Acetate Derivatives : A method for synthesizing 2-[(5-amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters was developed, demonstrating a one-pot reaction of lithiated propargylamines with isothiocyanates followed by sequential treatment with t-BuOK–DMSO and alkyl 2-bromoacetates. This process highlights the chemical versatility of pyrrolidinyl and sulfanyl groups in synthesizing complex molecules (Tarasova et al., 2019).
Catalytic and Binding Applications
- Catalysis and Binding : The study on nonanuclear Ni(II) clusters from a pyridyl-alcohol ligand indicates the potential of pyrrolidinyl and sulfanyl-containing compounds in forming complex coordination clusters with specific catalytic and magnetic properties (Massard et al., 2014).
Advanced Material Synthesis
- Preparation of Vinylogous Sulfonamides : Research on the condensation between 1-alkylpyrrolidine-2-thiones and ethyl [(4-methylphenyl)sulfonyl]acetate showcases the synthesis of beta-sulfonyl enamines, indicating the role of pyrrolidinyl sulfanyl compounds in advanced material synthesis, particularly for scaffolds in alkaloid synthesis (Michael et al., 2004).
Electronic and Optical Materials
- Synthesis of Conjugated Compounds : A study on the synthesis of compounds by esterification, hydrazidation, cyclization, and substitution processes, utilizing structures similar to the queried compound, demonstrates the potential for creating materials with good fluorescence intensity, relevant for electronic and optical applications (Yiming et al., 2013).
Catalysis and Ionic Liquids
- Nicotinum Methane Sulfonate (NMS) as Catalyst : Nicotinium methane sulfonate, derived from nicotine, serves as a bio-renewable ionic liquid and bi-functional catalyst for synthesizing 2-amino-3-cyano pyridines, demonstrating the catalytic versatility of nitrogen and sulfur-containing compounds in organic synthesis (Tamaddon & Azadi, 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1-prop-2-ynylpyrrolidin-2-yl)methyl 2-(oxan-2-ylmethylsulfanyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-2-8-17-9-5-6-14(17)11-20-16(18)13-21-12-15-7-3-4-10-19-15/h1,14-15H,3-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOAHZNEZPALRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC1COC(=O)CSCC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
amino}methyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2656945.png)
![Ethyl {[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2656946.png)
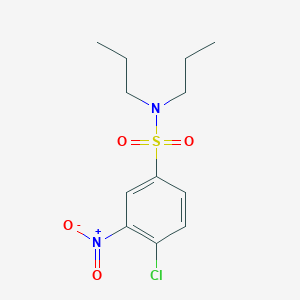
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2656949.png)
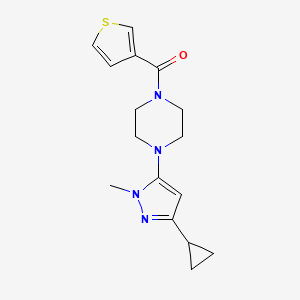
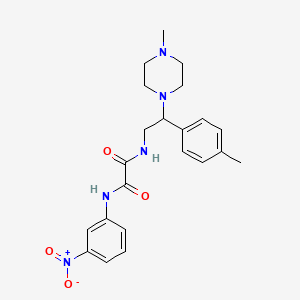
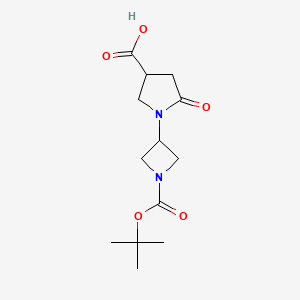
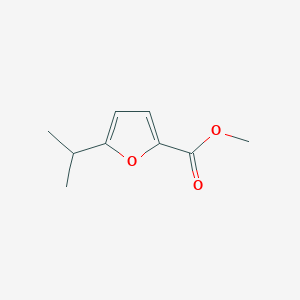
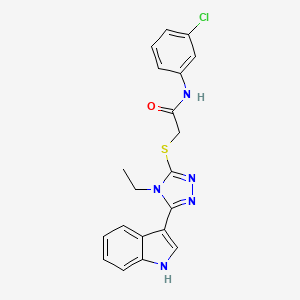
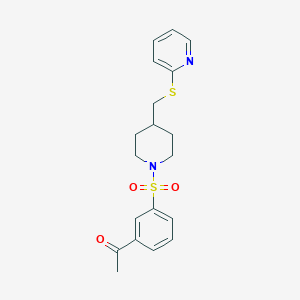
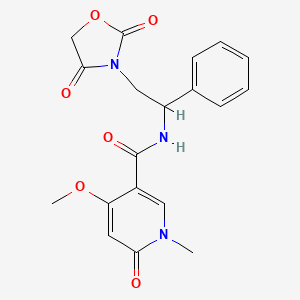
![N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2656964.png)
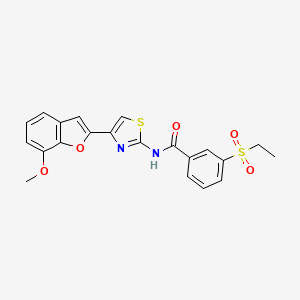
![2-[3-(2-fluorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2656967.png)
